molecular formula C10H15NO4 B7586796 (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid

(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid

Cat. No. B7586796
M. Wt: 213.23 g/mol
InChI Key: XDLULAMSTBMXSH-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as (2S)-2-amino-3-(3-oxocyclohex-1-enyl)propanoic acid or CHX-Amp. This compound has gained significant attention in the scientific community due to its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease.
Biochemical and Physiological Effects:
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce swelling and pain. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease. In addition, (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been shown to have potential as a treatment for cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, as well as potential as a treatment for cancer and neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The process of synthesizing (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid can be time-consuming and expensive, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid. One potential direction is the development of new drugs and therapeutic agents based on this compound. It has shown potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. Another potential direction is the synthesis of analogs of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid. These analogs could be used to study the structure-activity relationship of this compound, which could lead to the development of more potent and selective therapeutic agents. Finally, future research could focus on the mechanism of action of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid, which could provide insight into its potential use in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the use of a chiral auxiliary. The chiral auxiliary is used to control the stereochemistry of the final product. The process begins with the protection of the carboxylic acid group of the chiral auxiliary. The protected chiral auxiliary is then reacted with an aldehyde to form a chiral alcohol. The chiral alcohol is then converted into a chiral amine through the use of reagents such as sodium borohydride or lithium aluminum hydride. The chiral amine is then coupled with an alpha-keto acid to form (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid.

Scientific Research Applications

(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been the subject of several scientific research studies. One of the most promising applications of this compound is in the development of new drugs and therapeutic agents. It has been shown to have potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. In addition, (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been used in the development of new antibiotics and antiviral agents.

properties

IUPAC Name

(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-2,7-8,12H,3-6H2,(H,11,13)(H,14,15)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLULAMSTBMXSH-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)C(=O)N[C@@H](CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid

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